
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(321)oct-3-yl)-, exo- is a complex organic compound with a unique structure that combines a pyrimidine ring with a bicyclic octane system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Bicyclic Octane System: This step involves the formation of the azabicyclo octane ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrimidine ring with the azabicyclo octane system, often using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the bicyclic system, potentially leading to the formation of amines or reduced bicyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy group or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced bicyclic structures.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The methoxy and phenylmethyl groups can further influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-phenethyl-3-beta-nortropanyl)
- 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(3-beta-tropanyl)
Uniqueness
The unique combination of the pyrimidine ring with the bicyclic octane system and the specific substitution pattern distinguishes this compound from its analogs. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
84923-00-2 |
|---|---|
分子式 |
C20H24N4O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-26-20-18(11-21-13-22-20)19(25)23-15-9-16-7-8-17(10-15)24(16)12-14-5-3-2-4-6-14/h2-6,11,13,15-17H,7-10,12H2,1H3,(H,23,25) |
InChIキー |
DKZNCEHGTWVAQG-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



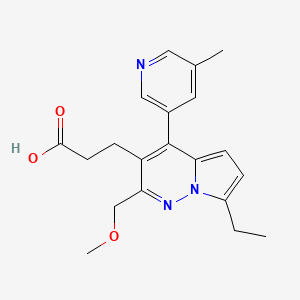
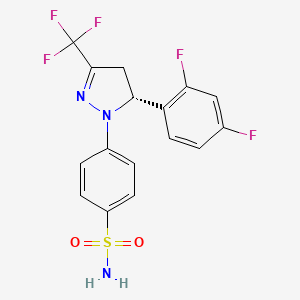
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)



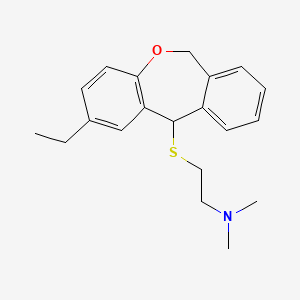
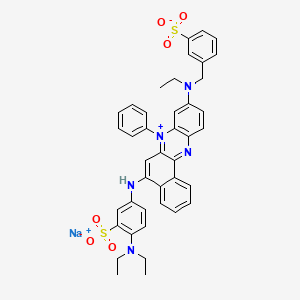
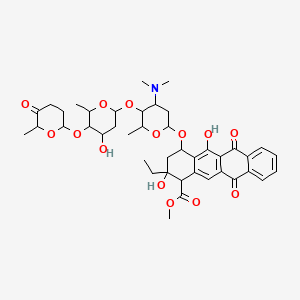


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)

